

An In-depth Technical Guide to MSC2360844 Hemifumarate: A Selective PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Roginolisib hemifumarate	
Cat. No.:	B11927587	Get Quote

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Abstract

MSC2360844 hemifumarate, also known as Roginolisib, is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3K δ) enzyme. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and available biological activity data. Detailed methodologies for key experiments are described, and the relevant signaling pathways are visualized to facilitate a deeper understanding of its therapeutic potential, particularly in the context of immunology and oncology.

Chemical Structure and Properties

MSC2360844 hemifumarate is a complex organic molecule with the chemical formula C26H27FN4O5S.1/2C4H4O4.[1][2] Its structure is characterized by a fluoro-thiochromeno[3,4-d]pyrazol core derivatized with morpholinomethylphenyl and morpholinylmethanone moieties. The hemifumarate salt form enhances its pharmaceutical properties.

Chemical Structure:

Caption: Workflow for PI3Kδ IC50 Determination.

Methodology:



Reagent Preparation:

- Prepare a series of dilutions of MSC2360844 hemifumarate in a suitable solvent (e.g., DMSO).
- Prepare a reaction buffer containing purified recombinant PI3Kδ enzyme, the lipid substrate phosphatidylinositol 4,5-bisphosphate (PIP2), and a source of phosphate, typically radiolabeled [y-32P]ATP or a fluorescent ATP analog.

Reaction Incubation:

- In a microplate, combine the PI3Kδ enzyme, PIP2 substrate, and the various concentrations of MSC2360844.
- Initiate the kinase reaction by adding the ATP-containing solution.
- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

• Reaction Termination and Product Detection:

- Stop the reaction by adding a quenching solution (e.g., a strong acid or a chelating agent).
- Separate the product, phosphatidylinositol 3,4,5-trisphosphate (PIP3), from the unreacted substrate and ATP. This can be achieved through various methods, such as thin-layer chromatography (TLC) or affinity capture.
- Quantify the amount of product formed. For radiolabeled assays, this is typically done
 using a scintillation counter. For fluorescent assays, a fluorescence plate reader is used.

Data Analysis:

- \circ Calculate the percentage of PI3K δ inhibition for each concentration of MSC2360844 relative to a vehicle control (DMSO).
- Plot the percent inhibition against the logarithm of the compound concentration.



 Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

B-cell Proliferation Assay

This assay measures the effect of MSC2360844 on the proliferation of B-cells, which is a key indicator of its immunomodulatory activity.

Methodology:

- B-cell Isolation:
 - Isolate primary B-cells from human peripheral blood mononuclear cells (PBMCs) or from the spleens of laboratory animals (e.g., mice) using negative selection with magnetic beads to ensure high purity.
- Cell Culture and Stimulation:
 - Culture the isolated B-cells in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).
 - Seed the B-cells into a 96-well plate at a predetermined density.
 - Treat the cells with various concentrations of MSC2360844 hemifumarate.
 - Stimulate B-cell proliferation using a mitogen, such as anti-IgM antibody,
 lipopolysaccharide (LPS), or a combination of CD40 ligand and interleukin-4 (IL-4).
- Proliferation Measurement:
 - After a suitable incubation period (e.g., 72 hours), assess cell proliferation. Common methods include:
 - [3H]-Thymidine Incorporation: Add radiolabeled thymidine to the culture for the final 18 hours of incubation. Proliferating cells will incorporate the thymidine into their newly synthesized DNA. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.



- CFSE Staining: Label the B-cells with carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. As the cells divide, the CFSE dye is distributed equally between the daughter cells, resulting in a halving of the fluorescence intensity with each cell division. Analyze the fluorescence by flow cytometry.
- MTT or WST-1 Assay: These colorimetric assays measure the metabolic activity of the cells, which is proportional to the number of viable, proliferating cells.

Data Analysis:

- Calculate the percentage of proliferation inhibition for each concentration of MSC2360844
 relative to a vehicle-treated, stimulated control.
- Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value as described for the enzymatic assay.

Clinical Development

A search for clinical trials involving MSC2360844 or its synonym Roginolisib indicates that this compound has entered clinical development. As of the latest information, Roginolisib (IOA-244) is being investigated in a Phase 1/2 clinical trial for patients with relapsed or refractory B-cell non-Hodgkin lymphoma (NCT03765436). The primary objectives of this study are to evaluate the safety, tolerability, and preliminary efficacy of Roginolisib.

Conclusion

MSC2360844 hemifumarate is a promising, potent, and selective PI3K δ inhibitor with a clear mechanism of action. Its ability to effectively inhibit the proliferation and function of leukocytes, particularly B-cells, underscores its therapeutic potential in the treatment of B-cell malignancies and various autoimmune and inflammatory disorders. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals working on the advancement of targeted therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound.



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- To cite this document: BenchChem. [An In-depth Technical Guide to MSC2360844
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 [https://www.benchchem.com/product/b11927587#msc2360844-hemifumarate-chemical-structure-and-properties]

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